molecular formula C19H18O9 B1622229 Gardenin E CAS No. 29550-07-0

Gardenin E

Cat. No. B1622229
CAS RN: 29550-07-0
M. Wt: 390.3 g/mol
InChI Key: PKCHTMJVPXNXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gardenin E is a natural product found in Murraya exotica, Murraya, and other organisms with data available.

Scientific Research Applications

Gene Expression and Pharmacological Mechanisms

  • Gene Expression in Cerebral Ischemia : Gardenin E has been studied for its effects on gene expression in brain tissues of rats with focal cerebral ischemia. Research revealed that gardenin E regulated the expression of numerous genes, indicating a pharmacological mechanism for treating cerebral ischemia (Xiao-yan Zhang et al., 2005).

  • Pharmacological Effects on Brain Ischemia : Another study focusing on baicalin and gardenin after focal brain ischemia in rats used high-density cDNA microarray to understand differential gene expression and pharmacological mechanisms. This research provided insights into the therapeutic mechanisms of traditional Chinese medicine in cerebral ischemia (Zhan-jun Zhang et al., 2005).

Metabolism and Chemical Analysis

  • Metabolic Fate Analysis : A study analyzed the in vivo metabolic fate of gardenin A, a related compound, in rats. This research used high-performance liquid chromatography and linear ion trap-Orbitrap mass spectrometer, providing insights into the metabolism of hydroxylated polymethoxyflavonoids, which could be relevant to gardenin E as well (Jia-yu Zhang et al., 2015).

  • Chemical Composition Studies : A study on Murraya paniculata leaves identified gardenin E and other flavonoids, providing foundational chemical knowledge. This research evaluated the antimicrobial activities of these compounds, expanding the understanding of gardenin E's potential applications (M. Sukari et al., 2003).

Pharmacological Potential

  • Antiproliferative and Antioxidant Potential : Research on Gardenia lucida, which contains gardenin E, assessed its antiproliferative and antioxidant potential. The study highlighted the significant pharmacological attributes of gardenin E and its role in traditional medicine (P. Maurya et al., 2017).

  • Neurotrophic Effects : A study on the neurotrophic effects of polymethoxyflavones, including gardenin A, demonstrated their potential in stimulating neuritogenesis in PC12 cells. This suggests potential applications for gardenin E in neurology and neural health (Szu-Ping Chiu et al., 2013).

properties

CAS RN

29550-07-0

Product Name

Gardenin E

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O9/c1-24-15-10(21)5-8(6-11(15)22)12-7-9(20)13-14(23)17(25-2)19(27-4)18(26-3)16(13)28-12/h5-7,21-23H,1-4H3

InChI Key

PKCHTMJVPXNXSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O

Other CAS RN

29550-07-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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